
5-bromo-N-(1-(thiazol-2-yl)piperidin-4-yl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(1-(thiazol-2-yl)piperidin-4-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C12H14BrN3O2S3 and its molecular weight is 408.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
5-Bromo-N-(1-(thiazol-2-yl)piperidin-4-yl)thiophene-2-sulfonamide is a compound that has been explored within the context of various synthetic and biological research studies. Its structural analogs have demonstrated significant potential in the synthesis of new heterocyclic compounds and as intermediates for developing agents with antimicrobial, antitumor, and antibacterial properties.
Synthesis of Heterocyclic Compounds : Research focused on the synthesis of new heterocycles based on sulfonamide derivatives has revealed the potential for creating compounds with improved biological activities. Studies have shown the utility of sulfonamide-based reagents in synthesizing a wide range of heterocyclic compounds, including those with potential antimicrobial and antitumor applications (El‐Emary, Al-muaikel, & Moustafa, 2002).
Antimicrobial and Antitumor Activity : Compounds synthesized from sulfonamide derivatives have been evaluated for their antimicrobial and antitumor efficacy. For example, thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives have shown promising results against human tumor cell lines and bacteria, highlighting the therapeutic potential of these compounds (Hafez, Alsalamah, & El-Gazzar, 2017).
Carbonic Anhydrase Inhibition : Another area of interest is the inhibition of carbonic anhydrase isozymes, which are crucial for various physiological functions. Sulfonamide derivatives have been identified as potent inhibitors of these enzymes, making them candidates for the development of therapeutic agents targeting conditions like glaucoma, epilepsy, and cancer (Turkmen, Durgun, Yilmaztekin, Emul, Innocenti, Vullo, Scozzafava, & Supuran, 2005).
Antiproliferative Agents : The development of antiproliferative agents using sulfonamide derivatives is another significant application. These compounds have been synthesized and tested against various cancer cell lines, showing potential as novel therapeutic agents for cancer treatment (Bashandy, Alsaid, Arafa, & Ghorab, 2014).
Mechanism of Action
Target of action
They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of action
Thiazole derivatives are known to interact with various enzymes and receptors in the body, leading to their diverse biological effects .
Biochemical pathways
Thiazole derivatives are known to interact with various biochemical pathways, leading to their diverse biological effects .
Result of action
Thiazole derivatives are known to have diverse biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Thiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative and the biomolecule it interacts with .
Cellular Effects
Thiazole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
5-bromo-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O2S3/c13-10-1-2-11(20-10)21(17,18)15-9-3-6-16(7-4-9)12-14-5-8-19-12/h1-2,5,8-9,15H,3-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVBMDRHJHVWAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)C2=CC=C(S2)Br)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(3,4-Dichlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde](/img/structure/B2545311.png)

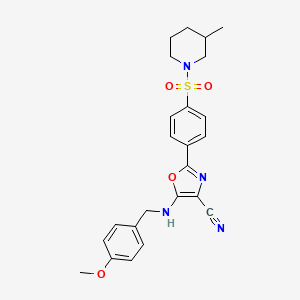
![(1R,5S)-1,5-Dimethyl-3-azabicyclo[3.2.0]heptane](/img/structure/B2545315.png)
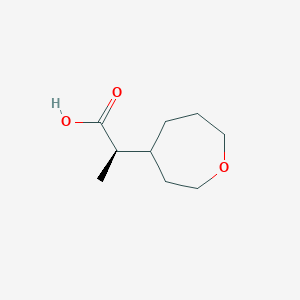
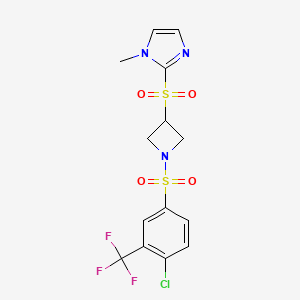
![2-[[1-(2-Chlorobenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2545321.png)
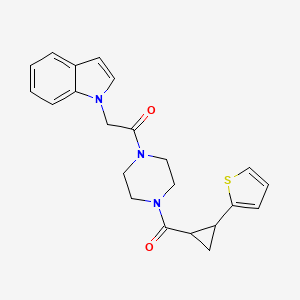
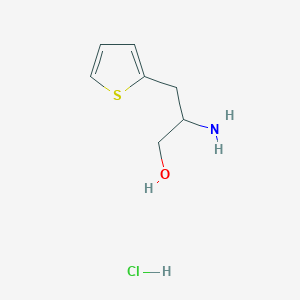
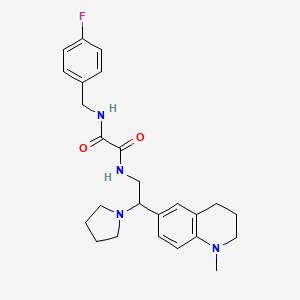
![1-(5-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)thiophen-2-yl)ethanone](/img/structure/B2545326.png)
![3-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]piperidin-2-one](/img/structure/B2545328.png)
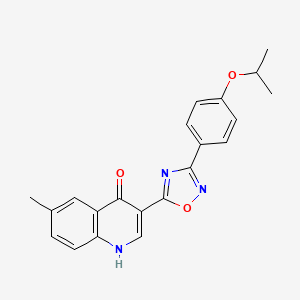
![2-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2545334.png)
